N-cycloheptyl-N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
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Overview
Description
N-cycloheptyl-N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide is a synthetic organic compound that belongs to the class of glycinamides. This compound is characterized by the presence of a cycloheptyl group, an ethoxyphenyl group, and a phenylsulfonyl group attached to the glycinamide backbone. Such compounds are often of interest in medicinal chemistry and pharmaceutical research due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Glycinamide Backbone: This can be achieved through the reaction of glycine with appropriate amine derivatives.
Introduction of the Cycloheptyl Group: This step may involve the alkylation of the glycinamide with cycloheptyl halides under basic conditions.
Attachment of the Ethoxyphenyl Group: This can be done through a nucleophilic substitution reaction using 2-ethoxyphenyl halides.
Incorporation of the Phenylsulfonyl Group: This step may involve sulfonylation reactions using phenylsulfonyl chlorides in the presence of a base.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to improve yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-cycloheptyl-N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide can undergo various chemical reactions, including:
Oxidation: This may involve the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydroxide, potassium carbonate.
Acids: Hydrochloric acid, sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-cycloheptyl-N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, leading to modulation of cellular signaling pathways.
Pathways: Interference with specific biochemical pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-cycloheptyl-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide: Similar structure with a methoxy group instead of an ethoxy group.
N-cycloheptyl-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide: Similar structure with a methylsulfonyl group instead of a phenylsulfonyl group.
Uniqueness
N-cycloheptyl-N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C23H30N2O4S |
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Molecular Weight |
430.6 g/mol |
IUPAC Name |
2-[N-(benzenesulfonyl)-2-ethoxyanilino]-N-cycloheptylacetamide |
InChI |
InChI=1S/C23H30N2O4S/c1-2-29-22-17-11-10-16-21(22)25(30(27,28)20-14-8-5-9-15-20)18-23(26)24-19-12-6-3-4-7-13-19/h5,8-11,14-17,19H,2-4,6-7,12-13,18H2,1H3,(H,24,26) |
InChI Key |
OGPFURKEUKITIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1N(CC(=O)NC2CCCCCC2)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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